molecular formula C10H11F3N2 B13271570 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B13271570
M. Wt: 216.20 g/mol
InChI Key: WBKUJRHJDBQKTK-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a trifluoroethyl group attached to the naphthyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of a naphthyridine precursor with a trifluoroethylating agent. One common method involves the use of trifluoroethylamine hydrochloride as the trifluoroethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or iron complexes, can enhance the efficiency of the trifluoroethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of various biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its naphthyridine core structure, which imparts distinct chemical and physical propertiesCompared to similar compounds, it offers a unique combination of stability, reactivity, and versatility, making it a valuable tool in scientific investigations .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)4-7-3-8-6-14-2-1-9(8)15-5-7/h3,5,14H,1-2,4,6H2

InChI Key

WBKUJRHJDBQKTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CC(=C2)CC(F)(F)F

Origin of Product

United States

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